Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Overview
Description
Phenol, 4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt), also known as Bromophenol Blue, is an industrial chemical . It is mainly used as an analytical reagent in laboratories .
Molecular Structure Analysis
The molecular formula of this compound is C21H18O5S.Na and it has a molecular weight of 405.43 g/mol .Physical And Chemical Properties Analysis
This compound appears as a dark green powder or solid. It has a density of 0.954 g/mL at 20ºC and a melting point of over 300°C. It is soluble in water and ethanol .Scientific Research Applications
Synthesis and Polymerization
The compound has been utilized in the synthesis of alkali-metal compounds with aryloxo groups, showing promise in catalyzing l-lactide polymerization. This process involves the formation of alkali-metal complexes with high yields, indicating its potential in polymer science (Zhang Jie et al., 2011).
Ligand Properties and Metal Complex Formation
It has been studied for its ability to form stable 1,4-bidentate ligands based on mesoionic carbenes, leading to the generation of mononuclear rhodium(I) complexes. This demonstrates its utility in forming complex molecular structures with significant applications in organometallic chemistry (Gregorio Guisado‐Barrios et al., 2011).
Catalytic and Reactive Properties
The compound shows potential in forming N-Heterocyclic Carbenes by tautomerization of mesomeric betaines. This reactivity is significant for generating cyclic boron adducts and palladium complexes, indicating a broad range of applications in catalysis and materials science (Ming Liu et al., 2016).
Hydrogen Bond Formation and Crystal Packing
It plays a role in hydrogen bond formation between acidic compounds and bis(benzimidazole), contributing to the synthesis of organic salts and the understanding of supramolecular architectures. These findings are essential in the field of crystallography and materials science (Shouwen Jin et al., 2014).
Radical Scavenging Activity
Research has identified the compound's derivatives as possessing significant radical-scavenging activity. This aspect is crucial in understanding its potential applications in antioxidation and potentially in pharmaceuticals (Xiao-Juan Duan et al., 2007).
Proton Exchange Properties
The compound's derivatives have been synthesized and characterized for their proton exchange properties, making them valuable in the development of proton exchange membranes, with implications in energy and environmental technologies (S. Saha et al., 2017).
Applications in Water Encapsulation
It has shown the ability to self-assemble into dimers in water, demonstrating its potential in encapsulating monosubstituted benzenes, phenols, and polyaromatic hydrocarbons. This feature is particularly relevant in the fields of environmental science and materials engineering (C. Yue and B. Poh, 2019).
Sorption Behavior
Studies have also explored its role in the sorption of aromatic compounds on macroporous anion exchangers. This research is significant for environmental remediation and wastewater treatment applications (S. Dra̧gan et al., 1995).
Bioremediation Potential
The compound's role in the bioremediation of Bisphenol A using reverse micelles systems has been investigated. This aspect is crucial in addressing environmental pollution and promoting sustainable practices (Urvish Chhaya and A. Gupte, 2013).
Safety And Hazards
Safety measures should be taken when handling this compound. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)18(12)24)17(10-7-14(22)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDJMRHSLWRFI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Br4NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069596 | |
Record name | Bromophenol blue sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt | |
CAS RN |
62625-28-9 | |
Record name | Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromophenol blue sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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